
3-amino-4-chloro-N-dodecylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-chloro-N-dodecylbenzenesulfonamide is an organic compound with the molecular formula C18H31ClN2O2S. It belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities. This compound is characterized by the presence of an amino group, a chloro group, and a dodecyl chain attached to a benzenesulfonamide core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-dodecylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale alkylation reactors for the final step .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4-chloro-N-dodecylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-nitro-4-chloro-N-dodecylbenzenesulfonamide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-amino-4-chloro-N-dodecylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-amino-4-chloro-N-dodecylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim for treating bacterial infections.
Uniqueness
3-amino-4-chloro-N-dodecylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a dodecyl chain, which can influence its solubility and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
51959-15-0 |
|---|---|
Formule moléculaire |
C18H31ClN2O2S |
Poids moléculaire |
375.0 g/mol |
Nom IUPAC |
3-amino-4-chloro-N-dodecylbenzenesulfonamide |
InChI |
InChI=1S/C18H31ClN2O2S/c1-2-3-4-5-6-7-8-9-10-11-14-21-24(22,23)16-12-13-17(19)18(20)15-16/h12-13,15,21H,2-11,14,20H2,1H3 |
Clé InChI |
YJEAWHPBZBWNSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)

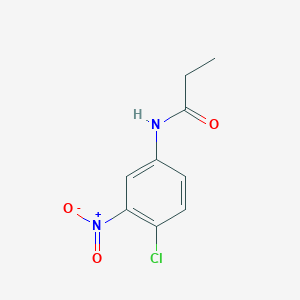


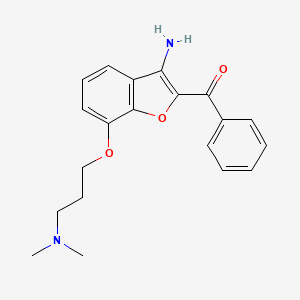
![1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)
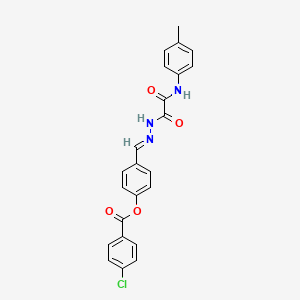
![4-[(3-Chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B11942709.png)
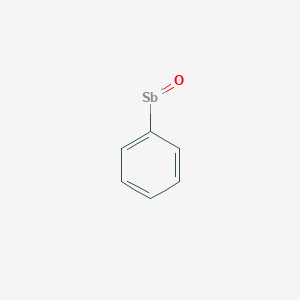
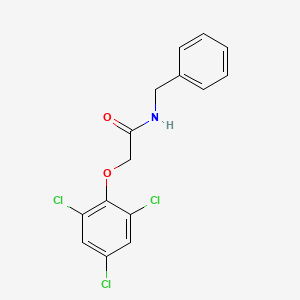
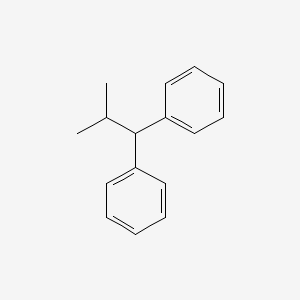
![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)
